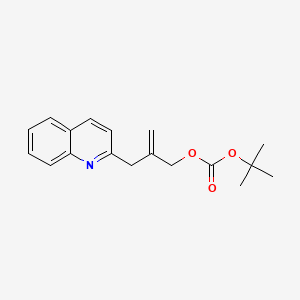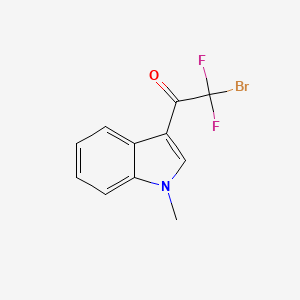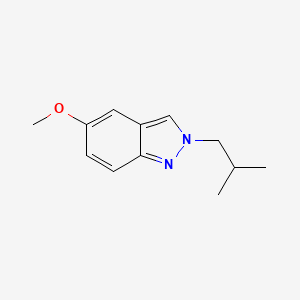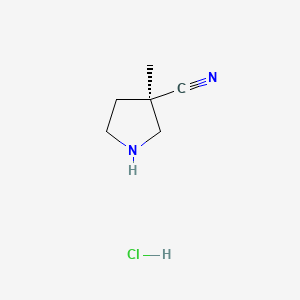
Methyl 2-formyloxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-formyloxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-formyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α-haloketone with an amide in the presence of a base, leading to the formation of the oxazole ring. The formyl group can be introduced via formylation reactions using reagents such as formic acid or formic anhydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-formyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles and nucleophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed:
Oxidation: Methyl 2-carboxyloxazole-4-carboxylate.
Reduction: Methyl 2-hydroxymethyloxazole-4-carboxylate.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial and antifungal agents.
Mecanismo De Acción
The mechanism of action of methyl 2-formyloxazole-4-carboxylate and its derivatives often involves interactions with biological macromolecules. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in bacterial or fungal cells, disrupting essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Methyl 2-formyloxazole-4-carboxylate can be compared with other oxazole derivatives, such as:
Methyl 2-hydroxyoxazole-4-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Methyl 2-aminooxazole-4-carboxylate: Contains an amino group, leading to different reactivity and applications.
Methyl 2-methyloxazole-4-carboxylate:
The uniqueness of this compound lies in its formyl group, which imparts distinct reactivity and potential for further functionalization .
Propiedades
Fórmula molecular |
C6H5NO4 |
|---|---|
Peso molecular |
155.11 g/mol |
Nombre IUPAC |
methyl 2-formyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H5NO4/c1-10-6(9)4-3-11-5(2-8)7-4/h2-3H,1H3 |
Clave InChI |
IKLYMZVYMRGFBT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=COC(=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



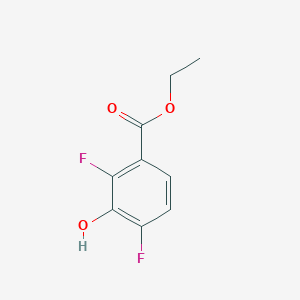
![(2S)-5-[[(cyclopropylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14032394.png)
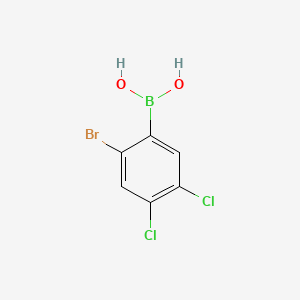

![6-Aminospiro[3.3]heptan-2-one hydrochloride](/img/structure/B14032408.png)

